
Application Notes and Protocols for IR 754
Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551793 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to using IR 754 Carboxylic Acid, a

near-infrared (NIR) cyanine dye, for labeling antibodies and subsequent application in flow

cytometry. The protocols cover antibody conjugation, cell staining, and data acquisition,

enabling robust and reproducible results for complex cellular analysis.

Introduction to IR 754 Carboxylic Acid
IR 754 Carboxylic Acid is a fluorescent dye that operates in the near-infrared spectrum,

typically excited by red or near-infrared lasers found in modern flow cytometers. Its emission in

the NIR range (~770-800 nm) is particularly advantageous for multicolor flow cytometry. The

key benefits include:

Reduced Spectral Overlap: Its long-wavelength emission minimizes spillover into detectors

used for common fluorochromes excited by violet, blue, and yellow-green lasers, simplifying

panel design and compensation.

Low Autofluorescence: Cellular autofluorescence is significantly lower in the near-infrared

range, leading to improved signal-to-noise ratios, which is especially beneficial for detecting

low-abundance antigens.[1][2]
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Expanded Multiplexing Capability: The use of the NIR spectrum opens up an additional

channel, allowing for the expansion of complex, high-parameter immunophenotyping panels.

[1]

The terminal carboxylic acid group on the IR 754 molecule allows for covalent conjugation to

primary amines (e.g., lysine residues) on antibodies and other proteins through the formation of

a stable amide bond. This is typically achieved by first activating the carboxylic acid to a more

reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.

Quantitative Data Summary
While specific performance data for IR 754 Carboxylic Acid is not widely published, the

following table summarizes its known properties and provides estimated performance

characteristics based on spectrally similar near-infrared dyes like Alexa Fluor™ 750 and

iFluor™ 750.[3][4] These values serve as a guideline for experimental planning.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://clpmag.com/diagnostic-technologies/flow-cytometry/flow-cytometry-reagents-test-kits/new-infrared-dye-antibody-conjugates-enable-expanded-flow-cytometry-panel-design/
https://www.benchchem.com/product/b15551793?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4825957/
https://www.aatbio.com/resources/application-notes/near-infrared-ifluor-trade-dyes-for-in-vivo-imaging
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Characteristic Notes

Chemical Properties

Molecular Formula C₃₀H₃₃IN₂O₂
Source: Chemical suppliers.[5]

[6]

Molecular Weight ~580.5 g/mol
Source: Chemical suppliers.[5]

[6]

Reactive Group Carboxylic Acid
Enables conjugation to primary

amines after activation.

Spectra Properties

Excitation Maximum (λex) ~750 nm

Can be efficiently excited by

633 nm or 730 nm lasers,

though a 750 nm laser would

be optimal.[3][7]

Emission Maximum (λem) ~775 nm

Detected using a bandpass

filter appropriate for this range

(e.g., 780/60 nm).[8]

Extinction Coefficient ~275,000 cm⁻¹M⁻¹ (estimated)

High coefficient indicates

efficient light absorption. Value

based on iFluor™ 750.[4]

Quantum Yield (Φ) ~0.12 (estimated)

Represents the efficiency of

converting absorbed light into

fluorescence. Value based on

iFluor™ 750.[4]

Flow Cytometry Setup

Recommended Laser
Red (633-640 nm), Near-

Infrared (730-785 nm)

Excitation efficiency will vary

with the laser line used.

Recommended Detector/Filter 780/60 BP or similar

The bandpass (BP) filter

should be centered around the

emission maximum.

Performance
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Brightness Moderate to Bright

Suitable for detecting both

moderately and highly

expressed antigens.

Photostability Good to Excellent

NIR dyes are generally more

photostable than many visible-

light fluorochromes, reducing

signal loss during prolonged

sample acquisition.[9]

Spillover

Low into shorter wavelength

detectors (e.g., PE, FITC,

APC)

A major advantage for

multicolor panel design.

Compensation will still be

required, particularly with other

NIR dyes.[10]

Experimental Protocols
Protocol 1: Antibody Conjugation with IR 754 Carboxylic
Acid
This protocol describes a two-step process for conjugating IR 754 Carboxylic Acid to an

antibody. First, the carboxylic acid is activated to an NHS ester using EDC and Sulfo-NHS.

Second, the activated dye is reacted with the antibody.

Materials:

IR 754 Carboxylic Acid

Antibody (purified, carrier-free, in an amine-free buffer like PBS) at 1-5 mg/mL

Anhydrous Dimethylsulfoxide (DMSO)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Spectrophotometer (for determining Degree of Labeling)

Procedure:

Preparation of Activated IR 754-NHS Ester:

Dissolve IR 754 Carboxylic Acid in anhydrous DMSO to a final concentration of 10 mM.

Immediately before conjugation, prepare fresh 100 mM solutions of EDC and Sulfo-NHS in

reaction buffer (e.g., MES buffer, pH 6.0).

In a microfuge tube, combine the dissolved IR 754 dye with a 1.5-fold molar excess of

both EDC and Sulfo-NHS.

Incubate for 15-30 minutes at room temperature to generate the IR 754-NHS ester.

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains

Tris or glycine, perform a buffer exchange using a spin desalting column into the

Conjugation Buffer.

Adjust the antibody concentration to 2 mg/mL in Conjugation Buffer.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the freshly activated IR 754-NHS ester solution to the

prepared antibody solution.

Mix gently by pipetting and incubate for 1-2 hours at room temperature, protected from

light.

Quenching the Reaction:
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Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

Purification of the Conjugate:

Remove unconjugated dye by passing the reaction mixture through a spin desalting

column equilibrated with PBS.

Follow the manufacturer's instructions for the desalting column to collect the purified

antibody conjugate.

Characterization (Optional but Recommended):

Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for IR 754

dye).

Calculate the protein concentration and the Degree of Labeling (DOL), which is the molar

ratio of dye to antibody. A typical DOL for flow cytometry is between 2 and 6.

Protocol 2: Cell Staining with IR 754-Conjugated
Antibody
This protocol provides a general procedure for direct immunofluorescent staining of cell surface

antigens for flow cytometry analysis.

Materials:

IR 754-conjugated antibody (prepared from Protocol 1)

Single-cell suspension of sample cells (e.g., PBMCs, cultured cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc Block (optional, to reduce non-specific binding)

Viability Dye (with a different emission spectrum, e.g., a dye for the violet laser)
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12x75 mm flow cytometry tubes

Flow Cytometer equipped with a red or NIR laser (e.g., 640 nm or 785 nm)

Procedure:

Cell Preparation:

Prepare a single-cell suspension of your target cells.

Count the cells and adjust the concentration to 1-2 x 10⁷ cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Viability Staining (Recommended):

Wash cells once with protein-free PBS.

Resuspend 1 x 10⁶ cells in 1 mL of PBS.

Add a fixable viability dye according to the manufacturer's protocol. This allows for the

exclusion of dead cells, which can bind antibodies non-specifically.[11][12]

Incubate for 15-30 minutes at 4°C, protected from light.

Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

Fc Receptor Blocking (Optional):

Resuspend the cell pellet in 100 µL of Staining Buffer containing an Fc blocking reagent.

Incubate for 10 minutes at 4°C. Do not wash after this step.

Antibody Staining:

Add the predetermined optimal concentration of the IR 754-conjugated antibody directly to

the cell suspension.

Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
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Washing:

Add 2 mL of ice-cold Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Decant the supernatant carefully.

Repeat the wash step one more time.

Data Acquisition:

Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

Acquire samples on a flow cytometer. Ensure the instrument is configured with the

appropriate laser for excitation (e.g., 640 nm) and a detector with a suitable filter (e.g.,

780/60 nm bandpass) for IR 754 emission.

Remember to prepare single-color compensation controls for IR 754 and all other

fluorochromes in your panel to correctly set up the compensation matrix.[10][13]
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Caption: Workflow for conjugating IR 754 Carboxylic Acid to an antibody.
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Caption: Experimental workflow for cell staining with an IR 754-conjugated antibody.
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Caption: Using an IR 754-conjugated antibody to detect an activation marker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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